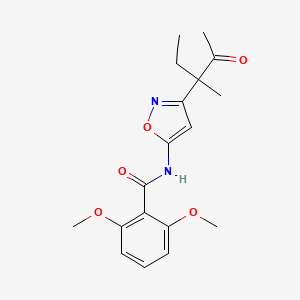

![molecular formula C17H18N2O3 B12117373 4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

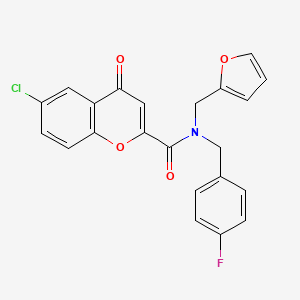

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with a 2,6-dimethylphenoxy group and an acetylamino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamid umfasst in der Regel mehrere Schritte:

Bildung von 2,6-Dimethylphenoxyessigsäure: Diese kann durch Reaktion von 2,6-Dimethylphenol mit Chloressigsäure in Gegenwart einer Base wie Natriumhydroxid synthetisiert werden.

Acetylierung: Die 2,6-Dimethylphenoxyessigsäure wird dann mit Essigsäureanhydrid acetyliert, um 2,6-Dimethylphenoxyacetylchlorid zu bilden.

Amidierung: Im letzten Schritt wird das 2,6-Dimethylphenoxyacetylchlorid mit 4-Aminobenzamid in Gegenwart einer Base wie Triethylamin umgesetzt, um 4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamid zu erhalten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld würde die Produktion dieser Verbindung wahrscheinlich eine Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu könnten der Einsatz von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid können die Amidgruppe in ein Amin umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Nitrierung unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure.

Hauptprodukte

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Amine.

Substitution: Nitro- oder halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als biochemische Sonde zur Untersuchung von Enzym-Wechselwirkungen und Proteinfunktionen.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.

5. Wirkmechanismus

Der Wirkmechanismus von 4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. So könnte sie beispielsweise ein Enzym hemmen, indem sie an dessen aktives Zentrum bindet und so den Zugang des Substrats blockiert und die Enzymaktivität verringert.

Wirkmechanismus

The mechanism of action of 4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Amino-N-(2,6-dimethylphenyl)benzamid: Eine strukturell ähnliche Verbindung mit potenziellen biologischen Aktivitäten.

N-(2,6-Dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamid: Eine weitere verwandte Verbindung mit unterschiedlichen Substituenten am Benzamidkern.

Einzigartigkeit

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der 2,6-Dimethylphenoxygruppe und der Acetylaminogruppe verleiht ihr eindeutige sterische und elektronische Eigenschaften, die sie von anderen ähnlichen Verbindungen abheben.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamid, das seine Synthese, Reaktionen, Anwendungen, Wirkmechanismen und den Vergleich mit ähnlichen Verbindungen umfasst.

Eigenschaften

Molekularformel |

C17H18N2O3 |

|---|---|

Molekulargewicht |

298.34 g/mol |

IUPAC-Name |

4-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzamide |

InChI |

InChI=1S/C17H18N2O3/c1-11-4-3-5-12(2)16(11)22-10-15(20)19-14-8-6-13(7-9-14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20) |

InChI-Schlüssel |

AXDKOLFACVJUMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)

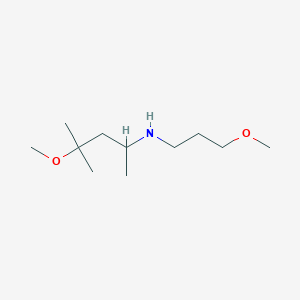

amine](/img/structure/B12117322.png)

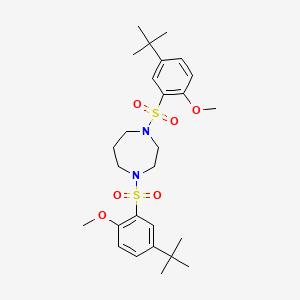

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)

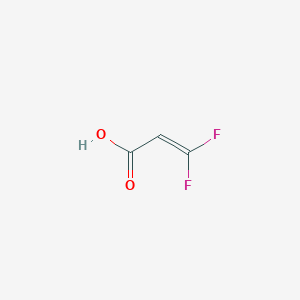

![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)

![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)

![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)